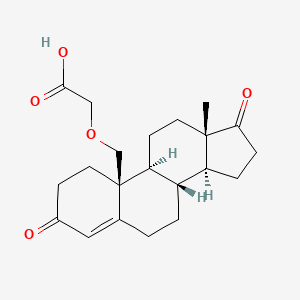

19-O-Carboxymethoxyandrostenedione

Description

Structure

3D Structure

Properties

CAS No. |

79524-41-7 |

|---|---|

Molecular Formula |

C21H28O5 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

2-[[(8R,9S,10S,13S,14S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methoxy]acetic acid |

InChI |

InChI=1S/C21H28O5/c1-20-8-7-17-15(16(20)4-5-18(20)23)3-2-13-10-14(22)6-9-21(13,17)12-26-11-19(24)25/h10,15-17H,2-9,11-12H2,1H3,(H,24,25)/t15-,16-,17-,20-,21+/m0/s1 |

InChI Key |

KYEKTOOAXOBUGS-YRJWVXGYSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34COCC(=O)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34COCC(=O)O |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34COCC(=O)O |

Synonyms |

19-hydroxy-4-androstene-3,17-dione carboxymethyl ether 19-O-carboxymethoxyandrostenedione |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of 19 O Carboxymethoxyandrostenedione

Synthetic Pathways for 19-Modified Androstenediones

The journey to synthesizing 19-O-Carboxymethoxyandrostenedione begins with the formation of a crucial precursor: 19-hydroxyandrostenedione. This initial modification at the C-19 angular methyl group can be achieved through both classical chemical methods and modern biocatalytic approaches.

Conventional Chemical Synthetic Routes for Steroid Scaffold Functionalization

The total synthesis of complex steroid structures is a testament to the power of organic chemistry. Historically, landmark syntheses, such as the Bachman-Cole-Wilds synthesis of equilenin, demonstrated how the intricate four-ring system could be constructed from simpler aromatic precursors. youtube.com Modern synthetic chemistry offers a more versatile toolkit, employing advanced catalytic methods to achieve high levels of stereo- and regioselectivity. nih.gov

For the specific task of functionalizing the C-19 methyl group, a multi-step chemical sequence is typically required. These routes often involve creating a handle for further reactions, such as the introduction of a hydroxyl group to form 19-hydroxyandrostenedione. This transformation is challenging due to the unreactive nature of the C-19 angular methyl group. However, strategies involving remote functionalization or the use of potent oxidizing agents under carefully controlled conditions can achieve this goal. Another approach involves the synthesis of 2,19-bridged androstenediones, which can then be chemically cleaved to yield a 19-functionalized product. pressbooks.pub

Enzymatic and Microbial Transformation Approaches for C-19 Position Modification

Nature provides a highly efficient and selective alternative to chemical synthesis through enzymatic reactions. The most direct biological route to 19-hydroxyandrostenedione is through the action of the enzyme aromatase (cytochrome P450 19A1). In the first step of its catalytic cycle to convert androgens to estrogens, aromatase hydroxylates the C-19 methyl group of androstenedione (B190577). nih.govwikipedia.org This reaction produces 19-hydroxyandrostenedione, which can then be isolated before it undergoes further oxidation by the enzyme. wikipedia.org

Beyond isolated enzymes, whole-cell microbial transformations offer a powerful method for steroid modification. Various fungal and bacterial strains can perform highly specific hydroxylations at different positions on the steroid nucleus. While direct microbial 19-hydroxylation of androstenedione is a specific capability, many microorganisms are known to hydroxylate the steroid skeleton at other positions, demonstrating the broad utility of this approach. For instance, Botryosphaerica obtusa has been shown to hydroxylate androstenedione at the 6β and 7α positions. nih.gov The introduction of a 19-hydroxy group has been observed to significantly influence subsequent microbial transformations, such as inhibiting Baeyer-Villiger oxidation by fungi like Penicillium vinaceum. francis-press.com

The following table summarizes selected microbial transformations of androstenedione, highlighting the diversity of possible hydroxylations.

| Microorganism | Substrate | Major Product(s) | Reference |

| Botryosphaerica obtusa | Androstenedione | 6β-Hydroxyandrostenedione, 7α-Hydroxyandrostenedione | nih.gov |

| Penicillium vinaceum | Androstenedione | Testololactone | francis-press.com |

| Cochliobolus lunatus | Androstenedione | 14α-Hydroxyandrostenedione | youtube.com |

| Thanatephorus cucumeris | 11-Deoxycortisol | Hydrocortisone (11β-OH), 19-Hydroxy-11-deoxycortisol | youtube.com |

Functionalization and Derivatization at the C-19 Position

With the key intermediate, 19-hydroxyandrostenedione, in hand, the next stage involves the precise introduction of the carboxymethoxy group onto the C-19 hydroxyl.

Introduction of the Carboxymethoxy Moiety: Methodological Considerations

The attachment of a carboxymethoxy group to a hydroxyl function is typically accomplished via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This well-established organic reaction provides a reliable method for forming an ether linkage. The synthesis of this compound from its 19-hydroxy precursor proceeds through a two-step sequence:

Alkoxide Formation: The 19-hydroxyandrostenedione is treated with a strong base, such as sodium hydride (NaH), to deprotonate the primary hydroxyl group. youtube.com This creates a highly reactive nucleophilic alkoxide intermediate.

Nucleophilic Substitution: The alkoxide is then reacted with an alkylating agent, typically an ester of a haloacetic acid like ethyl bromoacetate (B1195939) or methyl chloroacetate. wikipedia.orgfrancis-press.com The alkoxide attacks the electrophilic carbon of the haloacetate, displacing the halide in a bimolecular nucleophilic substitution (SN2) reaction to form a 19-O-carboxymethoxy ester. masterorganicchemistry.com

Ester Hydrolysis: In the final step, the ester is hydrolyzed under basic or acidic conditions to yield the terminal carboxylic acid, completing the synthesis of this compound.

This general strategy is frequently used to prepare steroid derivatives, known as haptens, for the purpose of generating specific antibodies for radioimmunoassays. nih.govnih.gov

A plausible synthetic pathway is outlined in the table below.

| Step | Reactant(s) | Reagents | Product | Reaction Type |

| 1 | Androstenedione | Aromatase (CYP19A1) or Chemical Synthesis | 19-Hydroxyandrostenedione | Hydroxylation |

| 2 | 19-Hydroxyandrostenedione | 1. Sodium Hydride (NaH)2. BrCH₂COOEt (Ethyl Bromoacetate) | 19-O-(Carboethoxymethyl)androstenedione | Williamson Ether Synthesis (SN2) |

| 3 | 19-O-(Carboethoxymethyl)androstenedione | NaOH (aq), then H₃O⁺ | This compound | Ester Hydrolysis |

Stereo- and Regioselective Synthesis of this compound and Related Analogs

The success of a multi-step synthesis hinges on achieving high levels of selectivity at each step.

Stereoselectivity: The stereochemistry of this compound is dictated by the stereochemistry of the starting steroid, androstenedione. The enzymatic and chemical methods used to generate the 19-hydroxy intermediate are designed to preserve the native stereochemical integrity of the steroid core. The subsequent Williamson ether synthesis occurs at the C-19 position, which is not a stereocenter, and therefore does not affect the existing stereochemistry of the molecule.

Regioselectivity: The Williamson ether synthesis is highly regioselective for the C-19 hydroxyl group. As a primary alcohol, it is sterically more accessible and generally more acidic than secondary (e.g., at C-3 or C-17 if reduced) or tertiary hydroxyl groups that could be present on the steroid frame. This inherent reactivity difference allows for the selective alkylation of the C-19 position. In cases where other similarly reactive hydroxyl groups are present, the use of protecting groups may be necessary to ensure that the carboxymethoxy moiety is introduced at the desired location.

The synthesis of related analogs would follow similar principles. By starting with different hydroxylated androstenedione precursors, the carboxymethoxy group could be attached to various positions, creating a library of analogs for structure-activity relationship studies or for developing a panel of specific immunoassays.

Enzymatic Interactions and Inhibition Kinetics of 19 O Carboxymethoxyandrostenedione

Target Enzyme Identification and Specificity Profiling

The primary enzyme target for 19-O-Carboxymethoxyandrostenedione is aromatase (CYP19A1), the key enzyme responsible for converting androgens into estrogens. However, its interactions with other enzymes involved in steroid metabolism are also of scientific interest to determine its specificity.

Aromatase, a member of the cytochrome P450 superfamily, catalyzes the three-step process of aromatizing the A-ring of androgens like androstenedione (B190577) and testosterone (B1683101) to produce estrogens. scbt.comyoutube.com Inhibition of this enzyme is a critical strategy in endocrinology research. This compound is classified as an aromatase inhibitor, acting primarily through competitive binding at the enzyme's active site.

This compound functions as a competitive inhibitor of aromatase. This mechanism is defined by the inhibitor molecule binding to the same active site on the enzyme as the natural substrate, in this case, androstenedione.

Structural Determinants : The inhibitory action is determined by its structural similarity to the endogenous substrate, androstenedione. The core androstane (B1237026) steroid skeleton allows it to be recognized by and fit into the substrate-binding pocket of the aromatase enzyme. The modification at the C-19 position with a carboxymethoxy group is a key feature that influences its binding affinity and inhibitory potency. Research on various C19-steroidal derivatives demonstrates that substitutions on the steroid's A or B ring can produce effective competitive inhibitors, with large chemical groups being accommodated within or near the active site. nih.gov

Binding Characteristics : As a competitive inhibitor, this compound reversibly binds to the enzyme. An increase in the concentration of the natural substrate (androstenedione) can overcome the inhibition by outcompeting the inhibitor for access to the active site. This is a characteristic feature of competitive inhibition kinetics. Studies on similar 3-deoxy steroids with a 4-ene system confirm their role as competitive inhibitors of human placental aromatase. nih.gov

Allosteric modulation involves an inhibitor binding to a site on the enzyme distinct from the active site, causing a conformational change that reduces the enzyme's activity. While aromatase can be allosterically modulated by certain non-steroidal molecules, current research on steroidal inhibitors like this compound primarily indicates a competitive mechanism of action at the substrate-binding site. There is no significant evidence in the available scientific literature to suggest that this compound functions as an allosteric modulator of aromatase.

The steroidogenic pathway involves a cascade of enzymes beyond aromatase. While the principal focus of research for this compound has been on aromatase, its potential interaction with other enzymes is a relevant aspect of its specificity profile. These enzymes include:

Hydroxysteroid Dehydrogenases (HSDs) : These enzymes, such as 11β-HSD and 17β-HSD, are crucial for the interconversion of active and inactive steroids. wikipedia.org For instance, they regulate the availability of potent androgens and glucocorticoids.

Reductases : Enzymes like 5α-reductase are responsible for converting testosterone into the more potent dihydrotestosterone (B1667394) (DHT).

Sulfatases : These enzymes cleave sulfate (B86663) groups from steroid conjugates, often activating them.

Detailed studies specifically profiling the inhibitory or substrate activity of this compound against this broader panel of steroidogenic enzymes are not extensively documented in publicly available research. The primary characterization of the compound has been as an aromatase inhibitor.

Aromatase (CYP19) Inhibition Mechanisms

Detailed Enzyme Kinetics Studies

Enzyme kinetics studies are essential for quantifying the potency and mechanism of an inhibitor. These studies measure key parameters that describe the interaction between the enzyme, substrate, and inhibitor. wikipedia.orglibretexts.org

Kinetic parameters are determined through in vitro enzymatic assays, typically using human placental microsomes as a source of aromatase and a labeled androgen substrate. nih.govumn.edu

K_m (Michaelis Constant) : This represents the concentration of the substrate (e.g., androstenedione) at which the enzymatic reaction proceeds at half of its maximum velocity (V_max). wikipedia.orgyoutube.com It is an inverse measure of the substrate's binding affinity for the enzyme.

V_max (Maximum Velocity) : This is the maximum rate of the reaction when the enzyme is fully saturated with the substrate. wikipedia.orglibretexts.org

K_i (Inhibition Constant) : This value indicates the concentration of a competitive inhibitor required to produce half-maximum inhibition. It is a direct measure of the inhibitor's potency; a lower K_i value signifies a more potent inhibitor because a lower concentration is needed to inhibit the enzyme effectively.

While the specific kinetic values for this compound are not found in the surveyed literature, data for structurally related 19-substituted androstenedione derivatives that act as competitive aromatase inhibitors have been published. For example, 19-Hydroxy-4-androsten-17-one shows a potent K_i of 12.5 nM, while 19-(cyclopropylamino)-androst-4-en-3,17-dione has a reported K_i of 92 nM. nih.govnih.gov These values illustrate the potency that can be achieved with modifications at the 19-position. The kinetic parameters for this compound would be determined using similar experimental setups.

Below is an interactive table summarizing the key kinetic parameters and their significance in the context of this compound's interaction with aromatase.

| Kinetic Parameter | Symbol | Definition | Relevance to this compound |

| Michaelis Constant | K_m | Substrate concentration at which the reaction rate is half of V_max. | Determined for the natural substrate (androstenedione) in the aromatase assay. It serves as a benchmark for assessing inhibitor action. |

| Maximum Velocity | V_max | The maximum rate of reaction at substrate saturation. | In the presence of a competitive inhibitor like this compound, V_max remains unchanged, but a higher substrate concentration is needed to reach it. |

| Inhibition Constant | K_i | A measure of the inhibitor's potency. It reflects the binding affinity of the inhibitor to the enzyme. | This would be the key value to quantify the inhibitory strength of this compound. A lower K_i indicates higher potency. |

Pre-steady-state and Transient Kinetic Analyses of Enzyme-Ligand Interactions

Pre-steady-state and transient kinetic analyses are powerful techniques used to dissect the individual steps of an enzymatic reaction, such as substrate binding, conformational changes, chemical catalysis, and product release. wustl.edumit.edu These methods, which monitor the reaction on a timescale of milliseconds (the "pre-steady state" phase) before the reaction reaches a steady velocity, allow for the measurement of rate constants for discrete events in the catalytic cycle. mit.edu This is typically achieved using techniques like stopped-flow spectroscopy, where large amounts of the enzyme are rapidly mixed with the ligand, allowing for the observation of the first turnover. mit.edu

Analysis in the transient phase can distinguish between different kinetic models (e.g., Ping-Pong vs. sequential mechanisms) and identify rate-limiting steps that are not apparent from steady-state analysis alone. wustl.edu For instance, double-mixing stopped-flow experiments can be used to pre-form an enzyme-intermediate complex and then measure its subsequent reaction with a second substrate, providing rate constants for specific parts of the reaction pathway. nih.gov The kinetic data often reveal complex mechanisms, where the observed rate constant is a composite of multiple individual steps. mit.edu

While these analytical methods are crucial for a complete understanding of an enzyme-inhibitor interaction, specific pre-steady-state kinetic data, such as the bimolecular rate constant for binding or the rates of subsequent conformational changes for this compound, are not extensively detailed in the available scientific literature. Such studies would be necessary to fully elucidate its kinetic mechanism of inhibition beyond the steady-state parameters.

Mechanism-Based Inhibition Investigations and Adduct Formation

Mechanism-based inhibition, also known as suicide inhibition, is a mode of enzyme inactivation where the enzyme itself converts a seemingly stable inhibitor into a reactive intermediate. nih.gov This reactive species then forms a covalent bond with an active site residue, leading to the permanent and irreversible inactivation of the enzyme. nih.gov This type of inhibition is highly specific because it relies on the enzyme's unique catalytic machinery. nih.gov A prominent example among aromatase inhibitors is formestane (B1683765) (4-hydroxyandrostenedione), a substrate analog that is processed by aromatase to an intermediate that permanently binds to and inactivates the enzyme. nih.gov

Investigations into the inhibitory mechanism of this compound primarily characterize it as a competitive inhibitor. As a derivative of androstenedione, it is designed to compete with the natural substrate for binding at the aromatase active site. There is no direct evidence in the reviewed literature to suggest that this compound functions as a mechanism-based inhibitor. Its structure, particularly the stable ether linkage at C-19, is not designed to be transformed into a chemically reactive species by the monooxygenase activity of aromatase. Therefore, the formation of a covalent adduct with the enzyme is not its expected mechanism of action.

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

Role of the C-19 Carboxymethoxy Group in Enzyme Binding and Catalysis

The structure-activity relationship of this compound is critically dependent on the nature of its C-19 substituent. In the natural substrate, androstenedione, the C-19 position is occupied by a methyl group. X-ray crystallography of human aromatase in complex with androstenedione shows this C-19 methyl group positioned just 4.0 Å from the heme iron, perfectly oriented for the sequential hydroxylations that initiate aromatization. nih.gov

The replacement of this small, nonpolar methyl group with a larger, polar carboxymethoxy group profoundly alters the molecule's interaction with the enzyme. The carboxymethoxy moiety introduces several new features:

Steric Bulk: The larger size of the substituent likely creates steric hindrance within the constrained active site, potentially altering the precise orientation of the steroid core.

Polarity and Hydrogen Bonding: The ether oxygen and the terminal carboxylate group introduce polar functions capable of forming new hydrogen bonds or electrostatic interactions with active site residues. For example, the 3-keto group of the substrate interacts with the carboxylate of Asp309. nih.gov The C-19 carboxylate of the inhibitor could potentially form similar or competing interactions.

Inhibition of Catalysis: By replacing the methyl group that is the target of enzymatic oxidation, the carboxymethoxy group renders the molecule resistant to the catalytic action of aromatase, making it a pure inhibitor rather than a substrate.

These modifications are designed to enhance binding affinity and confer inhibitory properties by occupying the space where catalysis on the substrate would normally occur.

Influence of Steroidal Core Modifications on Enzyme Affinity and Selectivity

The affinity and selectivity of steroidal inhibitors for aromatase are highly sensitive to the conformation and chemical features of the core A, B, C, and D rings. While studies have not specifically detailed modifications to the this compound backbone, extensive research on related androstenedione analogs provides clear SAR principles that would apply.

A-Ring and B-Ring: The planarity of the A/B-ring region of the steroid is considered a critical requirement for effective binding within the aromatase active site. nih.govresearchgate.net

C-3 Position: The C-3 carbonyl group, while present in the natural substrate, is not essential for inhibitory activity. nih.govresearchgate.net

D-Ring: The five-membered cyclopentanone (B42830) D-ring is critical for binding. Modifications, such as expanding it to a six-membered δ-lactone ring (as in testolactone), have been shown to decrease inhibitory potency. nih.govresearchgate.net

C-6 Position: Substitutions at the C-6 position demonstrate a clear dependence on size and stereochemistry. Small alkyl groups, such as methyl, at the 6α or 6β position can result in high affinity, sometimes even greater than the unsubstituted parent compound. nih.gov However, elongating the alkyl chain leads to a progressive decrease in affinity, suggesting a limited volume in this region of the binding pocket. nih.gov

These findings underscore that while the C-19 group is a primary determinant of function, the integrity and specific geometry of the steroidal core are equally crucial for achieving high-affinity inhibition.

| Compound/Modification | Type | Ki (nM) | Relative Potency |

| 6-unsubstituted 3-deoxy steroid | Parent Compound | 6.8 | Baseline |

| 6α-methyl-17-keto steroid | C-6 Alkyl Substitution | 3.1 | High |

| 6β-methyl-17-keto steroid | C-6 Alkyl Substitution | 5.3 | High |

| 6β-hydroxy steroid | C-6 Polar Substitution | 6.0 | High |

| 6α-ethyl-17-keto steroid | C-6 Alkyl Substitution | 12-24 | Moderate |

| 17β-hydroxy analogs | D-Ring Modification | Lower than 17-keto | Lower |

This table, based on data for 6-substituted androst-4-ene analogs, illustrates the sensitivity of the aromatase active site to modifications on the steroidal core. Data adapted from reference nih.gov.

Conformational Requirements for Active Site Interaction and Molecular Orientation

The active site of aromatase is a deeply buried and snug cavity, imposing strict conformational requirements on any binding ligand. nih.gov For an inhibitor like this compound to be effective, it must adopt a shape that is complementary to this pocket.

Structural studies of the enzyme-substrate complex show that androstenedione binds through a series of specific hydrophobic and hydrogen-bonding interactions. nih.gov Key interactions include a hydrogen bond between the 17-keto oxygen and the backbone amide of Met374, and another between the 3-keto oxygen and the side chain of Asp309. nih.gov The steroid itself is oriented with its β-face (the top face, with the C-19 methyl group) directed toward the heme iron. nih.gov

For this compound, the following conformational aspects are critical:

An article on the steroid receptor binding and modulation by this compound cannot be generated at this time. A comprehensive search of publicly available scientific literature did not yield specific research data on this particular chemical compound.

The requested article outline requires detailed, informative, and scientifically accurate content for several specific areas, including ligand-receptor binding assays, receptor affinity characterization, and receptor-mediated gene regulation studies. This includes specific binding profiles for the androgen, estrogen, glucocorticoid, and progesterone (B1679170) receptors, as well as information on reporter gene assays and coregulator recruitment.

Unfortunately, no studies were found that have characterized the interactions of this compound with these nuclear receptors or investigated its effects on gene expression. The available literature focuses on the methodologies for studying steroid receptor modulation in general or details the activities of other, different compounds.

Without any research findings on this compound, it is not possible to provide a factually accurate and professionally sound article that adheres to the provided, specific outline. Further research would be needed to be conducted and published on this compound to enable the generation of the requested content.

Steroid Receptor Binding and Modulation by 19 O Carboxymethoxyandrostenedione

Non-genomic or Membrane-Initiated Steroid Signaling Pathways Investigations

No research data is available for 19-O-Carboxymethoxyandrostenedione in the context of non-genomic or membrane-initiated steroid signaling pathways.

Metabolic Pathways and Biotransformation of 19 O Carboxymethoxyandrostenedione

Phase I Metabolic Transformations (Oxidation, Reduction, Hydroxylation, Epimerization)

Phase I metabolism encompasses a variety of chemical modifications that alter the structure of a parent compound. nih.gov These reactions, including oxidation, reduction, and hydroxylation, are primarily catalyzed by a superfamily of enzymes known as cytochrome P450s (CYPs), as well as other oxidoreductases. nih.govnih.gov The primary purpose of these transformations is to convert lipophilic compounds into more polar derivatives, making them more amenable to excretion. nih.gov

The specific Phase I metabolic transformations of 19-O-Carboxymethoxyandrostenedione have not been extensively detailed in publicly available literature. However, based on the metabolism of its parent compound, androstenedione (B190577), and other related C19 steroids, several predictable pathways can be inferred. These likely include hydroxylation at various positions on the steroid nucleus, reduction of the ketone groups at C-3 and C-17, and potential epimerization of the resulting hydroxyl groups.

The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is a key parameter assessed during early drug discovery. researchgate.netresearchgate.net In vitro models, such as liver microsomes, S9 fractions, and hepatocytes, are routinely used to evaluate metabolic stability and identify potential metabolites. researchgate.netyoutube.com These systems contain the necessary enzymatic machinery for Phase I and Phase II metabolism. youtube.com

For this compound, in vitro studies would involve incubating the compound with one of these cellular models and monitoring its disappearance over time. youtube.com The rate of disappearance provides an estimate of its intrinsic clearance. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used to quantify the parent compound and identify the structures of its metabolites. researchgate.net

Table 1: In Vitro Systems for Metabolic Stability Studies

| In Vitro Model | Description | Key Metabolic Reactions |

| Liver Microsomes | Vesicles of endoplasmic reticulum from homogenized liver cells. | Primarily Phase I reactions (e.g., oxidation, hydroxylation) catalyzed by cytochrome P450 enzymes. researchgate.netyoutube.com |

| Hepatocytes | Intact liver cells. | Both Phase I and Phase II metabolic reactions. youtube.com |

| S9 Fraction | Supernatant fraction of a liver homogenate after centrifugation at 9000g. | Contains both microsomal and cytosolic enzymes, enabling both Phase I and some Phase II reactions. researchgate.net |

| Recombinant Enzymes | Individually expressed metabolic enzymes (e.g., specific CYPs). | Used to identify the specific enzymes responsible for a particular metabolic transformation. researchgate.net |

The metabolism of steroids is orchestrated by a variety of enzyme systems. Cytochrome P450 (CYP) enzymes, a large family of heme-containing monooxygenases, are responsible for the majority of Phase I oxidative metabolism of drugs and other xenobiotics. nih.govnih.gov They catalyze a wide range of reactions, including hydroxylation, which is a common metabolic pathway for steroids. nih.gov

Hydroxysteroid dehydrogenases (HSDs) are another critical class of enzymes involved in steroid metabolism. These enzymes catalyze the interconversion of ketones and hydroxyl groups on the steroid nucleus. nih.gov For instance, 11β-hydroxysteroid dehydrogenases (11β-HSDs) are known to be involved in the metabolism of C19 steroids, converting between 11-keto and 11-hydroxy forms. nih.gov The activity of these enzymes can significantly influence the biological activity of the steroid.

Given the structure of this compound, it is highly probable that both CYP enzymes and various HSDs would be involved in its metabolism. The carboxymethoxy group at the 19-position may also be subject to enzymatic modification.

Microbial Biotransformation Studies

Microbial biotransformation utilizes microorganisms, such as fungi and bacteria, to perform chemical modifications on a wide range of compounds, including steroids. nih.govnih.gov This approach offers an environmentally friendly and often highly selective alternative to traditional chemical synthesis for producing novel or known metabolites. mdpi.comresearchfloor.org

A diverse array of fungi and bacteria have been shown to be effective in transforming steroid molecules. nih.govnih.gov These microorganisms possess a rich repertoire of enzymes, including hydroxylases, dehydrogenases, and oxidoreductases, that can introduce a variety of functional groups at different positions on the steroid core with high regio- and stereoselectivity. nih.govresearchgate.net

Filamentous fungi, in particular, are a promising source for new biocatalytic reactions due to their extensive metabolic potential, including a large number of cytochrome P450 genes. mdpi.com For example, fungi from the genera Aspergillus, Penicillium, and Cladosporium have been successfully used to biotransform androstenedione and its derivatives. mdpi.comnih.gov Bacterial systems, such as those from the genus Mycobacterium, are also widely used for steroid transformations, particularly for side-chain cleavage. nih.gov The introduction of genes for specific enzymes into host microorganisms is a common strategy to create engineered strains for improved bioprocesses. nih.govresearchgate.net

Table 2: Examples of Microorganisms Used in Steroid Biotransformation

| Microorganism Type | Genus Examples | Common Reactions Catalyzed |

| Fungi | Aspergillus, Penicillium, Rhizopus, Cunninghamella nih.govnih.govju.edu.jo | Hydroxylation, lactonization, reduction nih.gov |

| Bacteria | Mycobacterium, Arthrobacter, Pseudomonas nih.govju.edu.jo | Side-chain degradation, dehydrogenation, aromatization researchgate.netju.edu.jo |

Microbial biotransformation serves as a powerful tool for the discovery of novel metabolites with potentially enhanced or different biological activities compared to the parent compound. nih.gov By exposing a substrate like this compound to a panel of different microorganisms, a variety of new derivatives can be generated through processes like hydroxylation, oxidation, and reduction. nih.gov

These bioconversion processes can lead to the production of compounds that are difficult or impossible to synthesize chemically. nih.gov The resulting novel metabolites can then be screened for various biological activities, potentially leading to the discovery of new therapeutic agents. nih.gov For instance, the microbial transformation of androstenedione has been shown to yield various hydroxylated and lactonized products, demonstrating the potential for generating diverse molecular structures from a single precursor. mdpi.comnih.gov

Computational Modeling and Structural Bioinformatics of 19 O Carboxymethoxyandrostenedione Interactions

Molecular Docking Analyses for Enzyme Active Sites and Receptor Ligand-Binding Domains

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 19-O-Carboxymethoxyandrostenedione, docking studies are crucial for understanding its potential to inhibit enzymes like aromatase. These analyses are typically performed using the crystal structure of the target protein.

While direct docking studies on this compound are not extensively published, significant insights can be drawn from studies on the parent molecule, androstenedione (B190577), and other C19-substituted analogs. nih.govresearchgate.net The active site of aromatase is a well-defined cavity, and docking studies with various steroidal inhibitors have identified several key amino acid residues critical for binding. nih.govnih.gov

The binding site can be broadly characterized by the presence of polar, non-polar, and aromatic residues that form a network of interactions with the steroidal core. nih.gov The C19 position of androstenedione derivatives has been identified as a crucial anchor point for determining the molecule's orientation within the active site. nih.govresearchgate.net The introduction of the carboxymethoxy group at this position is therefore expected to significantly influence the binding mode and affinity.

Key interacting residues within the aromatase active site, as identified through docking studies of androstenedione and its derivatives, are summarized below. nih.govresearchgate.netnih.gov

| Interacting Residue | Type of Residue | Potential Interaction Type |

| Met374 | Polar | Hydrogen Bond |

| Arg115 | Charged (Basic) | Hydrogen Bond, Electrostatic |

| Asp309 | Charged (Acidic) | Hydrogen Bond, Electrostatic |

| Thr310 | Polar | Hydrogen Bond |

| Ser478 | Polar | Hydrogen Bond |

| Phe134 | Aromatic | π-π Stacking, Hydrophobic |

| Phe221 | Aromatic | π-π Stacking, Hydrophobic |

| Trp224 | Aromatic | π-π Stacking, Hydrophobic |

| Ile133 | Non-polar | Hydrophobic |

| Ala306 | Non-polar | Hydrophobic |

| Val370 | Non-polar | Hydrophobic |

| Leu477 | Non-polar | Hydrophobic |

This table is generated based on published data for androstenedione derivatives. nih.govresearchgate.netnih.gov

For androstenedione and its analogs, a common binding orientation involves the steroid's A-ring pointing towards the heme group of the enzyme. nih.gov A critical interaction that anchors many androstenedione derivatives is a hydrogen bond formed between the 17-keto oxygen of the steroid and the sulfur atom of Met374. nih.govresearchgate.net The rest of the steroidal scaffold is stabilized through a series of hydrophobic interactions with non-polar and aromatic residues. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

QSAR studies have been successfully applied to series of androstenedione derivatives to understand the structural requirements for potent aromatase inhibition. nih.govresearchgate.netnih.gov These models are built using a "training set" of molecules with known inhibitory activities.

2D QSAR: These models use descriptors calculated from the 2D representation of the molecules. For androstenedione analogs, these have included topological indices (describing branching and connectivity), structural parameters, and electronic descriptors (like E-state indices which relate to the electronic character of atoms and fragments). nih.govresearchgate.net

3D QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA), require the 3D alignment of the molecules. nih.gov They calculate steric and electrostatic fields around the molecules and correlate these fields with biological activity. For steroidal aromatase inhibitors, 3D-QSAR studies have highlighted the importance of the shape (steric fields) and electronic properties (electrostatic fields) of the molecules in determining their inhibitory potency. nih.govexcli.de These models have identified regions where bulky groups are favored or disfavored and where positive or negative electrostatic potential enhances activity. nih.gov

The analysis of descriptors that contribute to the QSAR models provides crucial insights into the features governing aromatase inhibition. For androstenedione derivatives, studies have shown the importance of: nih.govnih.gov

Jurs Parameters: These are charge-weighted surface area descriptors that have been shown to be significant, indicating the importance of charge distribution for binding. nih.gov

E-state Indices: The significance of these descriptors for specific fragments of the molecules points to the electronic influence of different substituents on activity. nih.gov

Hydrophobicity and Lipophilicity: In some models, parameters like LogP are important, underscoring the role of hydrophobic interactions in binding to the largely non-polar active site of aromatase. nih.gov

The predictive power of QSAR models is rigorously assessed through internal and external validation techniques. nih.govnih.govnih.gov

| Validation Parameter | Description | Typical Good Value |

| r² (R-squared) | The coefficient of determination for the training set. Measures how well the model fits the data. | > 0.6 |

| q² (or Q²) | The cross-validated correlation coefficient (often from leave-one-out). Measures the internal predictive ability of the model. | > 0.5 |

| Predictive r² (or R²ext) | The correlation coefficient for an external test set of compounds not used in model development. Measures the external predictive ability. | > 0.5 |

This table outlines common validation parameters for QSAR models. nih.govnih.gov

For this compound, a QSAR model would likely predict its activity based on descriptors related to its increased polarity, size, and electronic properties conferred by the carboxymethoxy group.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

MD simulations of androstenedione within the aromatase active site have shown that the ligand's position can be stabilized by key interactions, such as a hydrogen bond between the O3 keto group of the steroid and the residue Asp-309. nih.gov These simulations also reveal the flexibility of both the ligand and the amino acid side chains within the active site, showing that the binding pocket is not rigid but can adapt to the ligand. nih.gov

For this compound, an MD simulation would be particularly insightful for understanding the conformational behavior of the flexible carboxymethoxy side chain. Key questions that an MD simulation could address include:

Conformational Flexibility: How does the carboxymethoxy group move and orient itself within the active site over time?

Interaction Stability: Does the carboxymethoxy group form stable, persistent hydrogen bonds or electrostatic interactions with specific residues, or are its interactions more transient?

Influence on the Steroid Core: Does the presence and flexibility of the C19 substituent affect the positioning and stability of the core androstenedione structure within the active site?

Water Dynamics: How does this polar substituent influence the network of water molecules within the active site, which can play a crucial role in catalysis and ligand binding? nih.gov

The dynamic nature of this substituent could allow it to optimize its interactions within the binding pocket, potentially leading to a more stable complex and higher inhibitory activity compared to a rigid substituent.

Ligand-Protein Complex Stability and Flexibility Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.govbiorxiv.org For this compound, MD simulations of its complex with aromatase are crucial for assessing the stability and flexibility of the interaction. These simulations, often extending over nanoseconds, provide a detailed view of the atomic-level forces and conformational dynamics that stabilize the ligand within the enzyme's active site. nih.govnih.gov

Key metrics used to analyze the stability of the ligand-protein complex include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and remains structurally stable. nih.govnih.gov Studies on aromatase have shown that the enzyme's structure can undergo significant rearrangement in the early phases of simulation before reaching a stable equilibrium after approximately 70 nanoseconds. nih.gov The binding of inhibitors generally leads to a stable complex, as indicated by minimal fluctuations in the RMSD values after an initial equilibration period. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues around their average position. This helps identify flexible and rigid regions of the protein. When an inhibitor like this compound is bound, regions of the active site that interact directly with the ligand are expected to show reduced fluctuation, indicating a more rigid and stable binding conformation. nih.gov Conversely, other regions of the protein might exhibit increased flexibility. Studies on various aromatase inhibitors have confirmed that key catalytic residues such as Threonine 310, Methionine 374, and Serine 478 show minimal fluctuation, suggesting their importance in maintaining a rigid binding pocket. nih.govresearchgate.net

The stability of the this compound-aromatase complex is further maintained by a network of interactions, including hydrogen bonds and hydrophobic interactions. nih.gov MD simulations allow for the tracking of these bonds over time, revealing stable hydrogen bond networks with key residues like Methionine 374 and Threonine 310, which are crucial for anchoring the ligand in the active site. nih.gov

Table 1: Representative Metrics for Aromatase-Inhibitor Complex Stability from Molecular Dynamics Simulation

| Metric | System | Typical Value/Observation | Significance |

| RMSD | Aromatase-Inhibitor Complex | Plateau after an initial increase (e.g., ~1.7-2.0 Å) nih.gov | Indicates the complex reaches structural equilibrium and is stable over the simulation time. |

| RMSF | Active Site Residues (e.g., T310, M374) | Low fluctuation values (e.g., < 1.0 Å) nih.gov | Shows that key interacting residues are rigid, contributing to stable ligand binding. |

| Hydrogen Bonds | Ligand-Protein | Consistent formation with key residues (e.g., MET374, THR310) nih.gov | Highlights specific interactions that anchor the inhibitor in the active site. |

Conformational Changes in Target Proteins Upon Ligand Binding

The binding of a ligand to a protein is rarely a simple "lock-and-key" event; it often involves mutual conformational adjustments in both the ligand and the protein, a concept known as "induced fit." In the case of this compound binding to aromatase, computational studies suggest that the enzyme undergoes specific conformational changes to accommodate the inhibitor. These changes are critical for the inhibitory mechanism.

The binding of this compound, an androstenedione analog, would snugly fit into the deep, hydrophobic active site cavity of aromatase. nih.govresearchgate.net This binding event influences the orientation and dynamics of crucial structural elements, such as the I-helix. A key proline residue (Pro308) causes a bend in this helix, creating the necessary space to accommodate the A-ring of the steroidal core. nih.gov The interaction with the inhibitor can further stabilize this conformation, preventing the catalytic cycle from proceeding. Global fitting of kinetic data supports the presence of conformational selection in the mechanism of ligand binding to aromatase, where the enzyme exists in an ensemble of conformations and the ligand selectively binds to a specific one. nih.gov

Table 2: Key Aromatase Active Site Residues and Potential Conformational Changes Upon Inhibitor Binding

| Residue | Location/Role | Potential Conformational Change Upon Binding |

| Aspartate 309 (Asp309) | Part of the active site, involved in catalysis. nih.gov | Side-chain orientation may be stabilized to prevent its catalytic role in proton abstraction. |

| Threonine 310 (Thr310) | Forms hydrogen bonds with the substrate/inhibitor. nih.govnih.gov | Side-chain locks into a fixed position to form a stable hydrogen bond, reducing flexibility. |

| Phenylalanine 134 (Phe134) | Forms part of the hydrophobic binding pocket. nih.govresearchgate.net | Aromatic ring may reorient to optimize π-stacking or hydrophobic interactions with the inhibitor's steroidal core. |

| Tryptophan 224 (Trp224) | Key hydrophobic residue in the active site. nih.govresearchgate.net | Side-chain may adjust to clamp down on the inhibitor, enhancing the hydrophobic enclosure. |

| Methionine 374 (Met374) | Interacts with the substrate/inhibitor. nih.govnih.gov | Side-chain position becomes more rigid to maintain favorable interactions. |

| Heme Group | Catalytic center of the enzyme. nih.gov | The inhibitor's binding can reduce the flexibility of the heme group, stabilizing it and preventing its catalytic function. nih.gov |

Advanced Computational Methods (e.g., Quantum Mechanics/Molecular Mechanics (QM/MM), Density Functional Theory (DFT))

Quantum Mechanics/Molecular Mechanics (QM/MM): The QM/MM approach is a hybrid method that combines the accuracy of quantum mechanics with the efficiency of classical molecular mechanics. biorxiv.org In simulations of the this compound-aromatase complex, a small, chemically active region (the QM region), which includes the ligand and key active site residues like the heme iron and parts of Asp309, is treated with a high level of QM theory. youtube.com The rest of the protein and solvent (the MM region) is treated using a classical force field. biorxiv.org

This method is particularly powerful for studying aromatase because it can model the complex electronic rearrangements that occur during the androgen aromatization process, which involves the heme cofactor. mdpi.com For an inhibitor like this compound, QM/MM simulations can be used to accurately calculate the binding energies, investigate the mechanism of covalent inhibition if applicable, and analyze charge polarization on the ligand induced by the protein environment, leading to more accurate docking poses. biorxiv.orgnih.gov

Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. youtube.com It is highly valuable for studying the properties of the inhibitor itself, such as this compound. Before docking or MD simulations, DFT is often used to optimize the ligand's geometry and calculate its partial atomic charges, providing a more accurate representation of the molecule. mdpi.comnih.gov DFT calculations can also be used to study the electronic properties of the ligand, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can provide insights into its reactivity and interaction with the heme iron of aromatase. nih.gov

Table 3: Application of Advanced Computational Methods to this compound

| Method | Purpose | Specific Application for this compound |

| QM/MM | To model chemical reactions and electronic effects in a large system. biorxiv.org | Elucidating the precise binding interactions with the heme iron; calculating activation barriers for any potential covalent modification; refining binding free energy calculations. |

| DFT | To accurately calculate the electronic structure and properties of a molecule. mdpi.comnih.gov | Optimizing the 3D structure of the inhibitor before simulation; calculating accurate atomic charges for use in force fields; analyzing the molecule's frontier orbitals to predict reactivity. |

Analytical Methodologies for Research and Characterization of 19 O Carboxymethoxyandrostenedione

Chromatographic Separations for Compound and Metabolite Analysis

Chromatography is the cornerstone of analytical procedures for 19-O-Carboxymethoxyandrostenedione, providing the necessary separation from other structurally similar steroids and endogenous compounds. The choice between liquid and gas chromatography depends on the analyte's properties and the specific requirements of the analysis.

Liquid Chromatography (LC, HPLC, UHPLC) Applications

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a predominant technique for the analysis of steroids like this compound. Its suitability stems from its ability to handle non-volatile and thermally sensitive molecules directly from liquid samples, often with minimal sample preparation.

Reverse-phase chromatography is the most common mode used for steroid analysis. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the two phases. The presence of the polar carboxymethoxy group in this compound influences its retention behavior compared to the parent compound, androstenedione (B190577).

UHPLC systems, which use columns with smaller particle sizes (<2 µm), offer significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times. mdpi.com These features are particularly beneficial when analyzing complex biological samples where numerous steroid isomers and metabolites may be present. nih.gov The development of LC-based methods is critical for studying the adrenal androgen metabolome and identifying novel steroid biomarkers. nih.gov

Table 1: Illustrative Liquid Chromatography Conditions for Steroid Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or C8 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | A time-programmed gradient from a low to high percentage of Mobile Phase B |

| Flow Rate | 0.2 - 0.5 mL/min (UHPLC) |

| Column Temperature | 30 - 50 °C |

| Injection Volume | 1 - 10 µL |

| Detector | Tandem Mass Spectrometer (MS/MS) |

Gas Chromatography (GC) Applications

Gas chromatography is another powerful technique for steroid analysis, prized for its high chromatographic efficiency and resolution. restek.comrestek.com However, because steroids, including androstenedione derivatives, are generally not volatile enough for direct GC analysis, a derivatization step is mandatory. nih.gov This process replaces active hydrogen atoms with nonpolar groups, increasing the analyte's volatility and thermal stability.

Common derivatization methods for steroids include trimethylsilylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov For this compound, both the keto groups and the carboxylic acid group would need to be derivatized prior to analysis. This chemical modification also improves the mass spectrometric properties of the compound. nih.govrsc.org

GC analysis is typically performed on capillary columns with nonpolar or medium-polarity stationary phases. restek.comnih.gov The high temperatures required to elute derivatized steroids necessitate the use of thermally stable columns that exhibit low bleed to ensure low background noise in the detector, especially when coupled with a mass spectrometer. restek.comrestek.com

Two-Dimensional Chromatography Techniques

For exceptionally complex samples containing a multitude of structurally similar isomers, one-dimensional chromatography may not provide adequate separation. rsc.org In such cases, comprehensive two-dimensional chromatography (2D) offers vastly superior resolving power. informit.org This can be achieved in both GC (GCxGC) and LC (2D-LC) formats.

In GCxGC, two columns with different separation mechanisms (e.g., nonpolar followed by polar) are coupled via a modulator. rsc.orginformit.org This setup provides a much higher peak capacity, allowing for the separation of co-eluting compounds that would overlap in a single-column separation. tandfonline.com When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC is a powerful tool for comprehensive steroid profiling in biological samples like urine. rsc.org

Similarly, 2D-LC systems use two different LC columns, offering an orthogonal separation that can significantly reduce matrix effects and enhance analytical sensitivity and specificity. mdpi.com This approach is particularly useful for the analysis of low-concentration steroids in complex matrices like plasma, often simplifying sample preparation requirements. mdpi.comnih.gov

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is the definitive detection method for the analysis of this compound, providing unparalleled sensitivity and specificity. It is almost always coupled with a chromatographic separation technique (LC-MS or GC-MS) to form a powerful analytical platform.

Single and Tandem Mass Spectrometry (LC-MS, GC-MS, LC-MS/MS, GC-MS/MS)

When coupled with chromatography, a mass spectrometer acts as a highly sensitive and selective detector. In single MS mode (e.g., using a single quadrupole analyzer), the instrument measures the mass-to-charge ratio (m/z) of the ions produced from the analyte, which provides information about its molecular weight. For GC-MS, selected ion monitoring (SIM) is often used to enhance sensitivity by monitoring only a few characteristic ions of the target analyte. rsc.orgnih.gov

Tandem mass spectrometry (MS/MS) provides a higher degree of specificity and is the gold standard for quantification. nih.gov In a typical LC-MS/MS or GC-MS/MS experiment using a triple quadrupole instrument, a specific precursor ion (often the molecular ion, [M+H]⁺ or [M-H]⁻) of the target analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and then one or more specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), is highly selective and significantly reduces background noise, enabling accurate quantification at very low concentrations. nih.govnih.gov The development of LC-MS/MS methods has been instrumental in the broad-based analysis of C19 steroids in biological fluids. nih.gov

Table 2: Hypothetical MRM Transitions for Related Androgen Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| Androstenedione | 287.2 | 97.1 | Quantification |

| Androstenedione | 287.2 | 109.1 | Confirmation |

| Testosterone (B1683101) | 289.2 | 97.1 | Quantification |

| Testosterone | 289.2 | 109.1 | Confirmation |

| DHEA | 289.2 | 253.2 | Quantification |

Note: The specific ions for this compound would need to be determined experimentally.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) instruments, such as time-of-flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements (typically with an error of <5 ppm). nih.govthermofisher.com This capability allows for the determination of the elemental formula of an ion, which is a powerful tool for identifying unknown compounds and confirming the identity of known ones. nih.gov

In the context of this compound research, HRMS is invaluable for metabolite identification studies. When a biological sample is analyzed, HRMS can detect potential metabolites and provide their accurate masses. This information, combined with fragmentation data, allows researchers to propose chemical structures for these new compounds. researchgate.net The high resolving power of these instruments is also crucial for separating analyte signals from isobaric interferences—different molecules that have the same nominal mass—which are common in complex biological matrices. thermofisher.comnih.gov The combination of GCxGC with TOF-MS, for example, creates a highly powerful platform for untargeted analysis of urinary steroids. rsc.org

Ionization Techniques in Steroid Analysis (e.g., Electron Impact Ionization)

Ionization is a critical step in mass spectrometry (MS), a cornerstone technology for steroid analysis. The choice of ionization technique significantly influences the resulting mass spectrum, affecting molecular ion intensity and fragmentation patterns.

Electron Impact (EI) Ionization: Electron Impact (EI) is a classic, high-energy ionization technique commonly used in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS). In EI, the sample molecules are bombarded with a beam of energetic electrons (typically 70 eV), which is significantly higher than the ionization potential of most organic compounds like steroids (7-15 eV). nih.gov This high energy leads to extensive fragmentation of the molecule. nih.gov

For steroids, EI spectra are often characterized by a low abundance or even absent molecular ion peak, but they produce a rich and reproducible fragmentation pattern that serves as a structural fingerprint. nih.govtandfonline.com This fragmentation can be invaluable for identifying unknown compounds by comparing the obtained spectrum to established libraries. nih.gov However, the extensive fragmentation can be a drawback when analyzing thermolabile steroids or when the primary goal is to determine the molecular weight with high sensitivity. nih.gov Researchers have explored using low-energy EI to maximize molecular ion formation while minimizing fragmentation, thereby improving analytical sensitivity. nih.gov

A combination of EI with other "softer" ionization techniques, such as chemical ionization (CI), can offer a more comprehensive analysis. nih.gov While EI provides detailed structural information through fragmentation, CI methods (using gases like methane (B114726) or ammonia) produce more abundant molecular or quasi-molecular ions ([M+H]+, [M+NH4]+), which are crucial for confirming the molecular weight of the steroid. nih.govtandfonline.com

Sample Preparation and Extraction Techniques in Research

Prior to instrumental analysis, this compound must be isolated and purified from the sample matrix (e.g., plasma, urine, or cell culture media). This sample preparation step is crucial for removing interfering substances like proteins and lipids and for concentrating the analyte to a level detectable by the instrument. arborassays.comzellx.de The selection of an appropriate extraction technique is fundamental to the accuracy and reliability of the entire analytical method. nih.govnih.gov

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for steroid extraction. nih.gov The principle involves partitioning the analyte between two immiscible liquid phases—typically an aqueous sample and an organic solvent. The choice of solvent is critical for achieving high extraction efficiency. For steroids, common solvents include diethyl ether and ethyl acetate. arborassays.comzellx.de

A typical LLE protocol involves:

Adding an organic solvent (e.g., diethyl ether) to the liquid sample, often at a 5:1 solvent-to-sample ratio. arborassays.comzellx.de

Vigorous mixing (e.g., vortexing for 2 minutes) to facilitate the transfer of the steroid from the aqueous phase to the organic phase. arborassays.comzellx.de

Separation of the two phases, which can be aided by freezing the aqueous layer in a dry ice/ethanol bath, allowing the organic solvent to be easily decanted. arborassays.comzellx.de

Drying the collected organic phase, often under a stream of nitrogen or using a speedvac, to concentrate the extracted analyte. arborassays.comzellx.de

Reconstituting the dried extract in a buffer or mobile phase compatible with the subsequent analytical instrument. arborassays.comzellx.de

While effective, LLE can be time-consuming and require significant volumes of organic solvents. arborassays.comnih.gov Supported Liquid Extraction (SLE) is a modern variation that immobilizes the aqueous sample on a solid support, with the organic extraction solvent flowing through it. This technique can be automated in a 96-well plate format, increasing throughput for studies involving numerous samples. nih.govnih.goved.ac.uk

Solid-Phase Extraction (SPE) and Microextraction Methods (e.g., SPME, IT-SPME, SBSE, MEPS, LPME)

Solid-Phase Extraction (SPE) and its miniaturized counterparts have become increasingly popular for their efficiency, reduced solvent consumption, and potential for automation. austinpublishinggroup.com

Solid-Phase Extraction (SPE): SPE is a highly utilized sample preparation method that separates compounds based on their physical and chemical properties as they pass through a solid sorbent. austinpublishinggroup.com The process generally involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analyte. researchgate.net Common sorbents for steroid extraction include chemically bonded silica (B1680970) (like C8 and C18) and various polymeric materials. austinpublishinggroup.com A simple and fast SPE method using a SOLAµ HRP 96-well plate has been developed for the simultaneous extraction of 11 steroids from serum, with the entire process taking less than 20 minutes and requiring no evaporation or reconstitution steps. thermofisher.com

Microextraction Methods: These techniques are miniaturized versions of traditional extraction methods, designed to handle very small sample volumes and reduce waste.

Solid-Phase Microextraction (SPME): In SPME, a fused silica fiber coated with a stationary phase is exposed to the sample (either by immersion or in the headspace). youtube.com The analytes adsorb to the fiber and are then thermally desorbed directly into the injector of a gas chromatograph. SPME is a fast, solvent-free technique, but the fibers can have limited capacity. mdpi.comnih.gov Thin-film solid-phase microextraction (TF-SPME) has been developed for profiling steroids in urine, showing high extraction efficiency and recovery. frontiersin.org

In-Tube Solid-Phase Microextraction (IT-SPME): IT-SPME uses a capillary column with an inner coating as the extraction device. mdpi.com It can be coupled directly online with liquid chromatography (LC) systems, allowing for a fully automated process of extraction, concentration, and injection. mdpi.comnih.gov This technique is particularly useful for analyzing less volatile or polar compounds, such as steroid metabolites, in biological fluids like saliva and urine. nih.govnih.gov

Stir Bar Sorptive Extraction (SBSE): SBSE utilizes a magnetic stir bar coated with a thick layer of an absorbent polymer, typically polydimethylsiloxane (B3030410) (PDMS). nih.gov The stir bar is placed in the sample, and as it stirs, it extracts the analytes. nih.gov SBSE offers a much larger volume of extraction phase compared to SPME, resulting in higher enrichment and lower detection limits for non-polar and medium-polarity compounds. nih.govnih.gov

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturization of conventional SPE, where a small amount of sorbent (1-2 mg) is packed directly inside a syringe. researchgate.netnih.gov It can handle sample volumes from 10 µL to 1,000 µL and can be used for over 100 extractions. nih.govnih.gov The key advantage is that the analytes are eluted in a small volume of solvent that can be injected directly into a GC or LC system, making it suitable for online, automated analysis. nih.govchromservis.eu

Liquid-Phase Microextraction (LPME): LPME is a miniaturized version of LLE. Configurations include single-drop microextraction (SDME) and hollow-fiber LPME (HF-LPME). nih.gov A novel LPME method using a pH-switchable deep eutectic solvent (DES) has been developed for extracting estrogenic compounds from water samples, offering a fast, simple, and environmentally friendly approach. nih.gov

| Technique | Principle | Key Advantages | Common Applications in Steroid Research |

|---|---|---|---|

| SPME | Adsorption of analytes onto a coated fiber. youtube.com | Fast, solvent-free, simple. nih.gov | Analysis of volatile and semi-volatile steroids in various matrices. frontiersin.org |

| IT-SPME | Extraction onto the inner surface of a capillary column. mdpi.com | Fully automated, online coupling with LC-MS. mdpi.comnih.gov | Determination of steroid metabolites in saliva and urine. nih.govnih.gov |

| SBSE | Sorption of analytes onto a polymer-coated magnetic stir bar. nih.gov | High enrichment factor, low detection limits, reusable. nih.govnih.gov | Extraction of non-polar and medium-polarity steroids from aqueous samples. nih.gov |

| MEPS | Miniaturized SPE with sorbent packed in a syringe. nih.gov | Small sample/solvent volumes, automation, reusable sorbent. nih.govnih.gov | Extraction from complex biological matrices like plasma and urine. nih.gov |

| LPME | Partitioning into a micro-volume of organic solvent. nih.gov | High enrichment, low solvent use, environmentally friendly. nih.govnih.gov | Extraction of steroids from environmental and biological samples. nih.gov |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to improve the analytical properties of a compound. For steroids like this compound, derivatization can enhance volatility for GC analysis, improve ionization efficiency for MS, or introduce a fluorophore for fluorescence detection. nih.govnih.govrsc.org

For GC-MS analysis, silylation is a common strategy. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert hydroxyl groups into more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers. rsc.org Mixed derivatization, such as creating pentafluorophenyldimethylsilyl–trimethylsilyl (flophemesyl–TMS) derivatives, can form intense molecular ions, which is highly advantageous for trace quantification in selected ion monitoring (SIM) mode. rsc.org

For LC-MS/MS, especially for low-concentration keto-steroids, derivatization can significantly enhance sensitivity. Reagents like 2-hydrazino-1-methylpyridine (HMP) react with the ketone group on the steroid ring. nih.govmdpi.com This not only improves ionization efficiency but also produces a common, highly specific fragment ion during tandem MS, which is ideal for selected reaction monitoring (SRM) and improves the signal-to-noise ratio. nih.gov The derivatization of androstenedione with HMP has been shown to be suitable for quantitative analysis in low plasma volumes. nih.gov

| Reagent | Target Functional Group | Purpose | Analytical Technique |

|---|---|---|---|

| MSTFA | Hydroxyl (-OH) | Increase volatility and thermal stability. rsc.org | GC-MS |

| Flophemesyl-TMS | Hydroxyl (-OH) | Increase volatility and create intense molecular ions for high sensitivity. rsc.org | GC-MS (SIM) |

| 2-Hydrazino-1-methylpyridine (HMP) | Ketone (C=O) | Enhance ionization efficiency and sensitivity. nih.govmdpi.com | LC-MS/MS |

| Dansyl Hydrazine | Carbonyl (C=O) | Introduce a fluorescent tag for detection. nih.govencyclopedia.pub | HPLC-FLD |

Spectroscopic and Immunochemical Methods for Research Applications

Beyond chromatography-mass spectrometry, other methods are employed in steroid research, particularly for screening or specific quantitative purposes. Immunoassays are widely used due to their high throughput and ease of use, while fluorescence spectroscopy offers high sensitivity, often in conjunction with HPLC. nih.govnih.gov

Immunoassays, such as radioimmunoassay (RIA) and chemiluminescence immunoassay (CLIA), are based on the specific binding of an antibody to the target steroid. nih.govresearchgate.net Fully automated CLIA systems are available for quantifying androstenedione in serum, offering an alternative to more complex MS methods in clinical research settings. researchgate.netidsplc.com However, a significant challenge for immunoassays is cross-reactivity, where the antibody may bind to other structurally similar steroids, potentially compromising specificity. synabs.be Therefore, mass spectrometry remains the gold standard for specificity. nih.govnih.gov

Fluorescence and Phosphorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive detection method that can be coupled with HPLC (HPLC-FLD) for the quantification of steroids. nih.gov While some steroids, like estrogens, are naturally fluorescent, most, including androstenedione and its derivatives, are not and must be chemically labeled with a fluorescent tag (a fluorophore) prior to analysis. nih.gov

A common derivatization strategy involves using reagents like dansyl hydrazine, which targets carbonyl groups on the steroid nucleus to yield a highly fluorescent product. nih.govencyclopedia.pub This approach has been successfully used to measure corticosteroids in plasma and urine. encyclopedia.pub Another method involves treating steroids with sulfuric acid, which can induce fluorescence, allowing for detection after HPLC separation. nih.gov The choice of exciting wavelength is critical for maximizing the fluorescence output and achieving specificity. researchgate.net While phosphorescence is another form of luminescence, fluorescence-based methods are far more common in steroid analysis.

The use of cyclodextrins in combination with a fluorophore has been shown to produce analyte-specific changes in fluorescence emission, enabling the detection of various anabolic steroids. rsc.org This supramolecular approach highlights the potential for developing novel, highly sensitive sensing systems for steroid compounds. rsc.org

Raman Spectroscopy for Structural Elucidation

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphy, crystallinity, and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source. While direct studies employing Raman spectroscopy on this compound are not extensively documented in publicly available literature, the technique's application for the structural elucidation of related steroid molecules suggests its potential utility.

For a compound like this compound, Raman spectroscopy could be instrumental in identifying and verifying specific functional groups. The carboxymethoxy group (–O–CH₂–COOH) attached at the C-19 position would exhibit characteristic vibrational modes. The carbonyl groups (C=O) of the androstenedione core, as well as the carbon-carbon bonds within the steroid's polycyclic structure, would also produce distinct Raman signals.

Hypothetical Raman Spectral Data for this compound:

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~1670 - 1710 | C=O stretching (from androstenedione ketone groups) |

| ~1730 - 1750 | C=O stretching (from the carboxylic acid group) |

| ~2800 - 3000 | C-H stretching (from alkyl and methoxy (B1213986) groups) |

| ~1000 - 1200 | C-O stretching (from the ether linkage) |

| ~1400 - 1600 | C=C stretching (from the androstenedione A-ring) |

This table presents hypothetical data based on the known vibrational frequencies of the functional groups present in the molecule. In a research setting, these spectral fingerprints would be compared against reference spectra or computational models to confirm the compound's identity and structural integrity.

Enzyme-Linked Immunosorbent Assay (ELISA) in Research Contexts

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay for detecting and quantifying peptides, proteins, antibodies, and hormones. The development of an ELISA for this compound would be a valuable tool for its detection in various biological matrices, although specific kits for this compound are not commonly cited. The general principle for developing a competitive ELISA for a small molecule like this involves several key steps.

Firstly, an immunogen is synthesized by conjugating this compound to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This conjugate is then used to immunize an animal (e.g., a rabbit or a mouse) to produce polyclonal or monoclonal antibodies that specifically recognize the this compound molecule.

The competitive ELISA format would typically involve the following:

Coating: Microtiter plate wells are coated with a known amount of the antibody specific to this compound.

Competition: A sample containing an unknown amount of this compound is added to the wells, along with a fixed amount of enzyme-labeled this compound (the tracer). The free (from the sample) and labeled compound compete for the limited number of antibody binding sites.

Washing: Unbound components are washed away.

Substrate Addition: A substrate for the enzyme is added, which results in a color change.

Detection: The intensity of the color is measured using a spectrophotometer. The color intensity is inversely proportional to the concentration of this compound in the sample.

Illustrative ELISA Development Parameters for a Steroid Derivative:

| Parameter | Description |

| Immunogen | This compound conjugated to a carrier protein (e.g., BSA). |

| Antibody Type | Polyclonal or monoclonal antibodies raised against the immunogen. |

| Assay Format | Competitive ELISA. |

| Tracer | This compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). |

| Substrate | TMB (3,3',5,5'-Tetramethylbenzidine) or other suitable chromogenic substrate for HRP. |

| Detection Wavelength | Dependent on the substrate used (e.g., 450 nm for TMB). |

| Standard Curve Range | Typically in the picogram to nanogram per milliliter range, reflecting the high sensitivity of ELISA. |

This table outlines the fundamental components and parameters that would be defined during the development and validation of an ELISA for this compound. The specificity and sensitivity of the assay would be critical performance characteristics to be determined.

19 O Carboxymethoxyandrostenedione As a Chemical Probe in Biological Systems Research

Design and Application of Scaffold-Based Chemical Probes for Steroid-Interacting Proteins

The androstenedione (B190577) core of 19-O-Carboxymethoxyandrostenedione serves as an ideal scaffold for designing chemical probes aimed at steroid-interacting proteins. Steroids exert their effects by binding to a wide array of proteins, including nuclear receptors, enzymes, and transport proteins. A scaffold-based design approach utilizes the inherent affinity of the steroid structure for these protein targets. The carboxymethoxy group at the 19-position provides a crucial chemical handle—a point for modification that is less likely to interfere with the primary binding interactions of the steroid core. This handle allows for the attachment of various functional groups, such as reporter tags or photoreactive moieties, transforming the core steroid into a powerful research tool. nih.gov Natural products and their derivatives are often used as chemical probes to explore biological phenomena and understand biochemical pathways. nih.gov

These probes are instrumental in chemical proteomics, a field that seeks to globally analyze protein activity and function. By using a steroid-based probe, researchers can selectively target and identify proteins that recognize this structural motif from within the complex mixture of a cell lysate. This strategy is vital for discovering new therapeutic targets and for understanding the broader biological roles of steroid signaling and metabolism.

Photoaffinity labeling (PAL) is a powerful technique used to identify unknown protein targets of a small molecule and to map ligand-binding sites. nih.gov Probes designed for PAL, known as photoaffinity probes (PAPs), consist of three key components: a recognition element (the pharmacophore), a photoreactive group, and a reporter tag. nih.gov In the context of the this compound scaffold, the androstenedione core acts as the pharmacophore, directing the probe to steroid-binding proteins.

The design of a PAP involves attaching a photoreactive group, such as a diazirine, benzophenone, or aryl azide, to the scaffold, typically via the carboxymethoxy handle. nih.govmdpi.com When the probe is bound to its target protein, irradiation with a specific wavelength of UV light activates the photoreactive group. This generates a highly reactive intermediate species that rapidly forms a covalent bond with nearby amino acid residues in the binding pocket. nih.govmdpi.com This permanent linkage overcomes the challenge of weak or transient binding interactions that might not survive purification and analysis. nih.gov A reporter tag, such as biotin for affinity purification or a fluorophore for imaging, is also incorporated to enable the detection and isolation of the covalently labeled protein. Subsequent analysis by mass spectrometry can then identify the protein and the specific site of covalent attachment.

Table 1: Common Photoreactive Groups Used in Photoaffinity Probes

| Photoreactive Group | Activating Wavelength (nm) | Reactive Intermediate | Key Advantages |

| Aryl Azide | 254-300 | Nitrene | Historically significant, relatively easy to synthesize. |

| Benzophenone | 350-360 | Triplet Ketone | Chemically stable, less prone to intramolecular rearrangement. |

| Diazirine | 350-380 | Carbene | Small size minimizes steric hindrance, highly reactive intermediate. |